BTdCPU

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

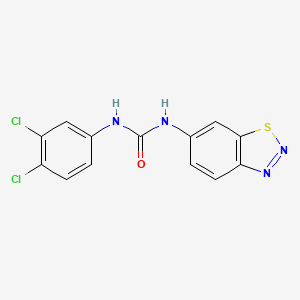

BTdCPU 的合成涉及 2,6-二氯苯胺与二硫化碳和氢氧化钾反应,形成中间体 2,6-二氯苯基异硫氰酸酯。 然后,该中间体与 5-氨基-1,2,4-二噻唑-3-硫酮反应,生成 this compound .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

BTdCPU 经历了几种类型的化学反应,包括:

氧化: this compound 可被氧化形成亚砜和砜。

还原: 还原反应可以将 this compound 转化为相应的胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用氢化锂铝和硼氢化钠等还原剂。

主要产物

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代苯衍生物

科学研究应用

Cancer Research

BTdCPU has shown significant potential in cancer therapy, particularly in overcoming drug resistance:

- Multiple Myeloma : In vitro studies have demonstrated that this compound induces rapid phosphorylation of eIF2α and expression of CHOP (C/EBP homologous protein), leading to apoptosis in both dexamethasone-sensitive and -resistant multiple myeloma cells . This suggests that this compound can be a valuable tool in treating resistant forms of this malignancy.

- Acute Lymphoblastic Leukemia : In combination with BH3-mimetics, this compound has been shown to synergistically enhance apoptosis in leukemic cells by repressing MCL-1, a pro-survival protein . This combination therapy extended survival in mouse models bearing leukemia.

Cell Signaling Pathways

This compound's ability to activate HRI makes it an important compound for studying cell signaling pathways related to stress responses:

- Integrated Stress Response : By activating HRI, this compound plays a vital role in modulating the ISR, which is critical during cellular stress conditions. This pathway is implicated in various diseases, including neurodegenerative disorders and metabolic syndromes .

- Mitochondrial Function : this compound induces mitochondrial depolarization and fragmentation, which are important for activating the OMA1-DELE1-HRI signaling axis. This aspect highlights its potential role in mitochondrial dysfunction-related diseases .

Data Tables

Case Study 1: Multiple Myeloma Treatment

In a study assessing the efficacy of this compound on multiple myeloma cells, researchers found that treatment led to significant apoptosis through enhanced eIF2α phosphorylation. This study highlighted this compound's potential as a therapeutic agent against drug-resistant myeloma variants .

Case Study 2: Leukemia and MCL-1 Repression

Another investigation demonstrated that combining this compound with BH3-mimetics effectively repressed MCL-1 expression in leukemia models. This approach not only increased apoptosis rates but also improved survival outcomes in treated mice, showcasing this compound's therapeutic promise .

作用机制

BTdCPU 通过激活血红素调节的真核起始因子 2α 激酶 (HRI) 发挥其作用。这种激活导致真核起始因子 2α 的磷酸化,进而诱导抗性细胞的细胞凋亡。 该化合物还诱导线粒体去极化,导致线粒体片段化和 OMA1-DELE1-HRI 信号轴的激活 .

相似化合物的比较

类似化合物

卤氟桂利嗪: 通过 GCN2 和 HRI 激活整合应激反应的另一种激活剂。

地塞米松: 用于与耐药性癌细胞相关的研究

独特性

BTdCPU 独特地能够诱导线粒体去极化并激活 OMA1-DELE1-HRI 信号轴,这使其与其他类似化合物(如卤氟桂利嗪,促进线粒体伸长和适应性线粒体呼吸)区别开来 .

生物活性

BTdCPU, or 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea, is a small molecule known for its role as an activator of the heme-regulated inhibitor (HRI) kinase. This compound has garnered attention in recent research due to its significant biological activities, particularly in the context of cancer treatment and stress response mechanisms. This article summarizes the findings related to the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Activation of HRI and Integrated Stress Response (ISR)

This compound primarily functions by activating HRI, which plays a crucial role in the integrated stress response (ISR). The activation of HRI leads to the phosphorylation of eIF2α, a key regulatory step in the ISR that modulates protein synthesis under stress conditions. Research indicates that this compound induces a rapid increase in eIF2α phosphorylation within 4 to 8 hours of treatment, resulting in the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) in multiple myeloma (MM) cells resistant to dexamethasone .

Impact on Mitochondrial Function

This compound has been shown to induce mitochondrial depolarization and fragmentation. This effect is mediated through the OMA1-DELE1-HRI signaling axis, which activates ISR signaling pathways. Notably, this compound's action differs from that of other ISR activators like halofuginone, which promotes mitochondrial elongation instead . The differential impact on mitochondrial dynamics suggests that this compound may be utilized selectively depending on the desired therapeutic outcome.

Selectivity and Cytotoxicity

In studies involving primary MM patient samples, this compound demonstrated significant cytotoxicity against dex-resistant cells while sparing healthy bone marrow cells. This selectivity is attributed to elevated levels of eIF2α in malignant cells compared to normal cells . The compound's ability to induce apoptosis specifically in cancerous cells makes it a promising candidate for targeted cancer therapies.

Efficacy in Multiple Myeloma

A pivotal study highlighted this compound's efficacy in overcoming drug resistance in MM. When co-cultured with bone marrow stromal cells or human umbilical vein endothelial cells (HUVEC), MM cells treated with this compound exhibited significant apoptosis despite the protective effects typically conferred by these supportive environments . This finding underscores this compound's potential as a therapeutic agent in resistant cancer forms.

Interaction with Other Therapeutics

This compound has been explored in combination with other treatments. For instance, when used alongside rapamycin (an mTOR inhibitor), it exhibited additive effects on apoptosis in dex-resistant MM cells . Furthermore, studies have indicated that this compound can synergize with BH3-mimetics to enhance MCL-1 repression in leukemia models .

Transcriptomic Analysis

Transcriptomic profiling following this compound treatment revealed significant alterations in gene expression related to the unfolded protein response (UPR). Gene set enrichment analysis (GSEA) indicated that this compound preferentially activates ISR pathways without broadly inducing other stress-responsive signaling pathways . This specificity enhances its potential as a therapeutic agent with minimized off-target effects.

Data Tables

属性

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSUAWULNXMGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of BTdCPU?

A: this compound exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]

Q2: How does this compound impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?

A: Research suggests that this compound induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, this compound synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]

Q3: Are there any studies exploring the in vivo efficacy of this compound?

A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with this compound and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.

Q4: What are the potential advantages of targeting the HRI pathway with this compound in cancer treatment?

A4: Targeting the HRI pathway with this compound offers several potential advantages:

- Overcoming drug resistance: this compound has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]

- Synergistic effects: Combining this compound with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。